molecular formula C8H7N3O2 B1632609 Methyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1119452-82-2

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B1632609
CAS RN: 1119452-82-2
M. Wt: 177.16 g/mol
InChI Key: FXPAATUDJDSKSM-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,2-a]pyrimidine-2-carboxylate” is a chemical compound with the linear formula C8H7N3O2 . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for their synthesis have been developed, with an emphasis on the ecological impact of the methods and the mechanistic aspects . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . Their molecular structure and orbital properties can be obtained using quantum chemical methods .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . These methods aim to improve the ecological impact of the classical schemes and are structured by the type of the reacting species, leading to the formation of similar final products .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is utilized in the synthesis of various heterocyclic compounds due to its versatility. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation techniques have been developed to synthesize methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, demonstrating the chemical reactivity of this compound in aqueous synthesis (Darapaneni Chandra Mohan et al., 2013).

Medicinal Chemistry and Drug Development

  • The compound has been subject to systematic structure modifications to reduce metabolism mediated by aldehyde oxidase (AO), showcasing its potential in drug development, especially in the context of targeting the androgen receptor for tumor growth inhibition in castration-resistant prostate cancer (CRPC) (A. Linton et al., 2011).

Catalytic Applications

  • Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine exemplifies its application in catalysis, providing an efficient synthesis method for 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Wenjie Li et al., 2003).

Synthetic Methodologies

  • Extensive research on synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines outlines the development of new chemosynthetic strategies and drug development. This includes methodologies like multicomponent reactions, condensation reactions, and intramolecular cyclizations, which emphasize the broad applicability of this compound in creating diverse medicinal compounds (Richa Goel et al., 2015).

Antineoplastic Activity

  • Research into benzimidazole condensed ring systems, including derivatives of methyl imidazo[1,2-a]pyrimidine-2-carboxylate, has shown promising antineoplastic activities. These efforts are part of ongoing development for new antineoplastic agents, highlighting the compound's role in cancer treatment research (A. Abdel-Hafez, 2007).

Optical Properties and Sensing Applications

  • Studies on the synthesis of biologically active fused imidazo[1,2-a]pyrimidines have not only explored their biological activity but also their optical properties. This includes the development of fluorescent sensors for zinc ions, demonstrating the compound's utility in both biological and material sciences (Manish Rawat & D. Rawat, 2018).

Biophysical Characteristics and DNA Interaction

  • The compound has been investigated for its role in the design and synthesis of polyamides with the ability to target specific DNA sequences, offering potential applications in gene expression control and medicinal chemistry for treating diseases such as cancer (Sameer Chavda et al., 2010).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds, their properties, and their potential applications .

properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPAATUDJDSKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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